- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosinesTetrahedron, 2011, 67(3), 641-649,
Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphthalen-2-yl benzoate
- 2-Naphthyl benzoate
- 2-Naphthalenol benzoate
- Benzoic acid 2-naphthyl ester
- Benzonaphthol
- Benzoylnaphthol
- Betanaphthol benzoate
- β-Naphthyl benzoate
- 2-Naphthalenol,benzoate (9CI)
- 2-Naphthol, benzoate (6CI,7CI,8CI)
- 2-Benzoyloxynaphthalene
- Betabenzon
- NSC 5537
- b-Naphthyl benzoate
- Naphthalen-2-ylbenzoate
- 2-Naphthalenol, benzoate
- 2-NAPHTHOL BENZOATE
- beta-naphthol benzoate
- 2-Naphthalenol, 2-benzoate
- .beta.-Naphthyl benzoate
- Benzoic acid, 2-naphthyl ester
- 2-Naphthol, benzoate
- 1BKX98E2B1
- beta-Naphthyl benzoate
- Benzoesaeure-beta-naphthylester
- .beta.-Naphthol benzoate
- CBDivE_013834
- MLS000532696
- KSC486O4P
- 2-Na
- 2-Naphthalenol, benzoate (9CI)
- 2-Naphthol, benzoate (6CI, 7CI, 8CI)
- PPC 016
- benzoic acid naphthalen-2-yl ester
- SY036774
- SCHEMBL1639878
- 2-naphthylbenzoate
- W-100243
- lintrin
- NSC-5537
- F11281
- SR-01000390725
- HAERTOLAN
- CHEMBL1407906
- NCGC00245709-01
- AI3-01407
- Benzoic acid, beta-naphthyl ester
- DTXSID50861688
- NSC5537
- HMS1422G18
- CCG-348829
- F0808-1030
- SMR000140134
- EINECS 202-247-1
- 2-Naphthol, benzoate (8CI)
- MFCD00014320
- DTXCID90810574
- STK084157
- SR-01000390725-1
- 2-NAPHTHYL BENZOATE [MI]
- NS00041122
- Q27252201
- IDI1_009777
- AS-14487
- CS-0156547
- EU-0066971
- 2-Naphthalenol 2-benzoate
- HMS2480P04
- UNII-1BKX98E2B1
- B1108
- AKOS000491593
- BENZONAPHTHOL [WHO-DD]
- IFLab1_003670
- 93-44-7
- naphthalen-2-yl benzoate
-
- MDL: MFCD00014320
- Inchi: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
- Chiave InChI: DWJIJRSTYFPKGD-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1
- BRN: 2052424
Proprietà calcolate
- Massa esatta: 248.08400
- Massa monoisotopica: 248.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 306
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 26.3
- XLogP3: 4.4
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca. Il colore diventa scuro dopo l'archiviazione a lungo termine
- Densità: 1.1290 (rough estimate)
- Punto di fusione: 106.0 to 110.0 deg-C
- Punto di ebollizione: 413.5℃ at 760 mmHg
- Punto di infiammabilità: 175
- Indice di rifrazione: 1.6000 (estimate)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 26.30000
- LogP: 4.05900
- Merck: 6408
- FEMA: 2768
- Solubilità: Solubile in etanolo caldo \ glicerolo e cloroformio, leggermente solubili in etere, quasi insolubili in acqua
naphthalen-2-yl benzoate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: S24/25
- TSCA:Yes
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store at room temperature
naphthalen-2-yl benzoate Dati doganali
- CODICE SA:2916310090
- Dati doganali:
Codice doganale cinese:
2916310090Panoramica:
2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
naphthalen-2-yl benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56070-500g |
2-Naphthyl benzoate |
93-44-7 | 500g |
¥776.0 | 2021-09-08 | ||
Chemenu | CM141314-500g |
2-Naphthyl benzoate |
93-44-7 | 98% | 500g |
$120 | 2024-07-19 | |
Life Chemicals | F0808-1030-20μmol |
naphthalen-2-yl benzoate |
93-44-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-500G |
2-Naphthyl Benzoate |
93-44-7 | >98.0%(GC) | 500g |
¥990.00 | 2023-06-14 | |
eNovation Chemicals LLC | Y1049645-500g |
2-Naphthyl benzoate |
93-44-7 | 98.0% | 500g |
$125 | 2024-06-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-25G |
2-Naphthyl Benzoate |
93-44-7 | >98.0%(GC) | 25g |
¥100.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058367-500mg |
naphthalen-2-yl benzoate |
93-44-7 | 500mg |
3233CNY | 2021-05-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-100G |
naphthalen-2-yl benzoate |
93-44-7 | >98.0%(HPLC) | 100g |
¥160.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-25G |
naphthalen-2-yl benzoate |
93-44-7 | >98.0%(HPLC) | 25g |
¥50.90 | 2023-09-01 | |
Fluorochem | 216563-25g |
Naphthalen-2-yl benzoate |
93-44-7 | 95% | 25g |
£34.00 | 2022-03-01 |
naphthalen-2-yl benzoate Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
- Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and aminesTetrahedron Letters, 2003, 44(35), 6749-6753,
Synthetic Routes 4
- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) saltsMonatshefte fuer Chemie, 2002, 133(2), 189-193,
Synthetic Routes 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2Journal of Organic Chemistry, 2005, 70(21), 8625-8627,
Synthetic Routes 6
- Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditionsTetrahedron Letters, 2005, 46(1), 147-151,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
- Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenolsTetrahedron Letters, 2011, 52(19), 2480-2483,
Synthetic Routes 14
1.2 Reagents: Water ; rt
- Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination ApproachOrganic Letters, 2019, 21(17), 6983-6988,
Synthetic Routes 15
1.2 Reagents: Potassium carbonate ; 1 h, 50 °C
- Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chlorideJournal of Applied Polymer Science, 2010, 115(1), 237-241,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
- Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquidBioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472,
Synthetic Routes 19
Synthetic Routes 20
1.2 70 h, rt
1.3 Reagents: Water ; cooled
- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum speciesJournal of Organic Chemistry, 2005, 70(4), 1188-1197,
naphthalen-2-yl benzoate Raw materials
- Phenol, 2,4-dinitro-,1-benzoate
- vinyl benzoate
- 2-(Trimethylsilyl)oxynaphthalene
- Benzoic acid
- 3(2H)-Pyridazinone,6-(benzoyloxy)-
- Benzoyl cyanide
- Benzoic anhydride
- Benzoyl chloride
- naphthalen-2-ol
- Benzaldehyde
naphthalen-2-yl benzoate Preparation Products
naphthalen-2-yl benzoate Letteratura correlata
-
1. Cyclohexenone derivatives. Part VII. Novel aromatisation reaction of some aryloxocyclohexenylacetic acid derivativesDhanonjoy Nasipuri,Swadesh R. Roy Choudhury,Amitava Bhattacharya J. Chem. Soc. Perkin Trans. 1 1973 1451
-
2. Quantitative treatment and micellar effects in the reaction of t-butyl perbenzoate and 2-naphthyl benzoateHamad A. Al-Lohedan J. Chem. Soc. Perkin Trans. 2 1989 1181
-
3. Electric dipole moment and relaxation time of some ester molecules in benzene. Part IBal Krishna,Rama Kant Upadhyay J. Chem. Soc. A 1970 3144
-
4. Index pages
-
5. 382. Homolytic aromatic substitution. Part XIII. The reaction of benzoyl peroxide with naphthaleneD. I. Davies,D. H. Hey,Gareth H. Williams J. Chem. Soc. 1958 1878
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- 23676-08-6(Methyl 4-Ethyloxybenzoate)
- 32122-11-5(Methyl 4-benzyloxybenzoate)
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- 17295-26-0(6-Acetoxy-2-naphthoic Acid)
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